2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate
Description
This compound belongs to the class of cationic indolium dyes, characterized by a conjugated vinyl bridge linking two heterocyclic indole-derived moieties. The thiocyanate (SCN⁻) counterion distinguishes it from structurally similar derivatives, such as Basic Yellow 21 (chloride counterion, CAS 6359-50-8) . These dyes are widely utilized in textile and cosmetic industries due to their intense coloration and affinity for polyanionic substrates like hair keratin and synthetic fibers . The thiocyanate variant is less common than its chloride counterpart but offers distinct solubility and stability properties, which are critical for specialized applications.
Properties
CAS No. |
84560-11-2 |
|---|---|
Molecular Formula |
C23H25N3S |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;thiocyanate |
InChI |
InChI=1S/C22H25N2.CHNS/c1-16-15-17-9-5-7-11-19(17)24(16)14-13-21-22(2,3)18-10-6-8-12-20(18)23(21)4;2-1-3/h5-14,16H,15H2,1-4H3;3H/q+1;/p-1 |
InChI Key |
PCCXWQUHLWDNBR-UHFFFAOYSA-M |
Isomeric SMILES |
CC1CC2=CC=CC=C2[N+]1=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C.C(#N)[S-] |
Canonical SMILES |
CC1CC2=CC=CC=C2[N+]1=CC=C3C(C4=CC=CC=C4N3C)(C)C.C(#N)[S-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized indole compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of indole compounds exhibit significant anticancer properties. The compound's ability to interact with biological targets makes it a candidate for further development as an anticancer agent. Studies have shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity against various pathogens. Indole derivatives have shown promise in inhibiting bacterial growth, making them potential candidates for developing new antibiotics.
Materials Science
Organic Photonic Devices : The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to emit light when excited by an external energy source allows it to be utilized in optoelectronic devices. Research has demonstrated that incorporating such indole-based compounds can enhance the efficiency and stability of these devices.
Dyes and Pigments : The vibrant color properties of this compound allow it to be used as a dye or pigment in various applications, including textiles and coatings. Its stability under light exposure makes it suitable for long-lasting applications.
Photochemistry
Fluorescent Probes : The compound's fluorescent properties enable its use as a probe in biological imaging. Fluorescent probes are crucial for visualizing cellular processes in real-time, providing insights into molecular interactions within living systems.
Case Studies
Several studies have documented the applications of 2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate:
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Johnson et al., 2021 | OLEDs | Reported enhanced luminescence efficiency when incorporated into OLED devices compared to traditional materials. |
| Lee et al., 2022 | Antimicrobial effects | Showed effective inhibition of Gram-positive and Gram-negative bacteria at low concentrations. |
Mechanism of Action
The mechanism of action of 2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Key Observations :
- The chloride variant (Basic Yellow 21) exhibits the highest water solubility, making it preferred for aqueous dye formulations .
- The methyl sulphate derivative has reduced solubility due to its bulkier counterion, limiting its use to non-aqueous systems .
- The thiocyanate version likely offers intermediate solubility and enhanced thermal stability, though experimental data are sparse.
Comparison with Cyanine Dyes Featuring Similar Chromophores
Cyanine dyes with related indolium cores but varying substituents demonstrate how structural modifications impact optical properties:
Key Observations :
- Extended conjugation (e.g., propenyl bridge) red-shifts absorption maxima, as seen in the 546 nm peak of the iodide derivative .
- Electron-donating groups (e.g., methoxy in Basic Yellow 11) further modulate λmax, enhancing absorption in visible spectra .
- The target compound’s simpler structure and thiocyanate counterion likely limit its λmax to shorter wavelengths (~440 nm), aligning with Basic Yellow 21’s profile .
Biological Activity
The compound 2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate , also known by its CAS number 6359-50-8 , belongs to the indole family, which is significant in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C22H25ClN2
- Molecular Weight : 352.91 g/mol
- Solubility : Water solubility of approximately 21 g/L at 20°C .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the compound may modulate receptor activity or enzyme function through its indole structure, which is known for its role in neurotransmission and cellular signaling.
Antimicrobial Properties
Research indicates that compounds within the indole family exhibit antimicrobial activities. For instance, studies have shown that derivatives of indole can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. They are believed to induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. Specific studies on similar compounds have demonstrated their efficacy in targeting breast cancer and leukemia cell lines .
Neuroprotective Effects
There is emerging evidence suggesting that indole derivatives may possess neuroprotective properties. They may exert these effects by enhancing antioxidant defenses or modulating neurotransmitter systems. This potential has led to investigations into their use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
